(R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride

Catalog No.
S15854354
CAS No.
M.F
C14H20ClNO4
M. Wt
301.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic...

Product Name

(R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride

IUPAC Name

4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid;hydrochloride

Molecular Formula

C14H20ClNO4

Molecular Weight

301.76 g/mol

InChI

InChI=1S/C14H19NO4.ClH/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17;/h5-9H,1-4H3,(H,15,18)(H,16,17);1H/t9-;/m1./s1

InChI Key

JWQCQQTXGWBHHP-SBSPUUFOSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C.Cl

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C.Cl

(R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride is a chiral compound that belongs to the class of amino acids and derivatives. It features a benzoic acid moiety, which is substituted with a tert-butoxycarbonyl (Boc) protected amino group. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various

, primarily involving:

  • Amine Reactions: The amino group can undergo acylation or alkylation reactions, which are crucial for synthesizing peptides.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can be hydrolyzed back to the carboxylic acid.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, releasing the free amine for further reactions.

These reactions are facilitated by various catalysts and conditions, allowing for the synthesis of more complex molecules.

Biological activity refers to the effects of a compound on living organisms. For (R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride, its biological activity is influenced by its ability to interact with biological targets such as enzymes and receptors.

  • Pharmacological Effects: The compound may exhibit pharmacological properties similar to those of other amino acid derivatives, potentially influencing metabolic pathways or acting as enzyme inhibitors.
  • Toxicity and Efficacy: As with many compounds, its biological activity can vary based on dosage and formulation, necessitating thorough testing through bioassays to determine its efficacy and safety profile in potential therapeutic applications .

The synthesis of (R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride typically involves several steps:

  • Preparation of the Amino Acid: Starting from commercially available precursors, the amino group is protected using tert-butoxycarbonyl chloride in a suitable solvent.
  • Coupling Reaction: The protected amino acid is then coupled with a benzoic acid derivative using standard peptide coupling reagents such as carbodiimides.
  • Purification: The crude product is purified using techniques like chromatography to isolate the desired hydrochloride salt form.

These methods allow for the efficient production of high-purity compounds suitable for research and pharmaceutical applications.

(R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride finds applications in several fields:

  • Pharmaceutical Development: It serves as an important intermediate in synthesizing various drugs, particularly those targeting neurological or metabolic disorders.
  • Peptide Synthesis: The compound is used in the solid-phase synthesis of peptides due to its protective Boc group, facilitating stepwise addition of amino acids.
  • Research: It is utilized in biochemical studies to explore enzyme interactions and metabolic pathways.

Interaction studies involving (R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride focus on its binding affinity and activity against specific biological targets. These studies often employ techniques such as:

  • High-throughput Screening: To evaluate the compound's effects on various enzymes or receptors.
  • Molecular Docking Studies: To predict how the compound interacts at a molecular level with target proteins.
  • In vitro Assays: To assess its biological effects on cell lines or isolated tissues.

Such studies are crucial for understanding its potential therapeutic uses and optimizing its structure for enhanced activity.

Several compounds share structural similarities with (R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
4-Aminobenzoic AcidAmino group directly attached to benzoic acidUsed as a local anesthetic; precursor for dyes
2-Amino-3-(4-hydroxyphenyl)propanoic AcidHydroxylated phenyl ringInvolved in neurotransmitter synthesis
N-Boc-L-alanineSimilar Boc protection on an amino acidCommonly used in peptide synthesis

While these compounds share certain structural characteristics, (R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride is unique due to its specific stereochemistry and functional groups that enhance its utility in synthetic chemistry and biological applications.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

301.1080858 g/mol

Monoisotopic Mass

301.1080858 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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